molecular formula C6H9BrO2S B13611118 6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione

6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione

Cat. No.: B13611118
M. Wt: 225.11 g/mol
InChI Key: LCOBVZQIABGNFN-UHFFFAOYSA-N
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Description

6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione is a chemical compound known for its unique spiroketal structure. It is also referred to as brusatol, a natural product extracted from the Maytenus bracteata plant. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

The synthesis of 6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione is challenging due to its complex spiroketal structure. Several chemical synthesis methods have been developed, including the Horner-Emmons reaction and the oxidative cyclization strategy. These methods involve specific reaction conditions and reagents to achieve the desired product.

Chemical Reactions Analysis

6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione has several scientific research applications:

    Chemistry: It is used as a model compound to study spiroketal structures and their reactivity.

    Biology: The compound has shown potential in inhibiting the Nrf2 pathway, a critical regulator of oxidative stress responses in cells.

    Medicine: Brusatol has demonstrated potent anti-cancer activity in preclinical models of several types of cancer, including breast, lung, and pancreatic cancer.

    Industry: While its industrial applications are limited, it is primarily used for research purposes.

Mechanism of Action

The mechanism of action of 6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione involves the inhibition of the Nrf2 pathway. This pathway is a critical regulator of oxidative stress responses in cells. By inhibiting Nrf2, the compound reduces the expression of antioxidant proteins, leading to increased oxidative stress and cell death in cancer cells. This mechanism makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione is unique due to its spiroketal structure and biological activity. Similar compounds include:

    Spiroketals: These are cyclic organic compounds that contain a spiro center. Examples include spiro[4.5]decane-1,3-dione and spiro[4.5]decane-1,4-dione.

    Brusatol analogs: These are compounds structurally similar to brusatol, such as 6-chloro-2lambda6-thiaspiro[3.3]heptane-2,2-dione and 6-fluoro-2lambda6-thiaspiro[3.3]heptane-2,2-dione.

The uniqueness of this compound lies in its potent anti-cancer activity and ability to inhibit the Nrf2 pathway.

Properties

Molecular Formula

C6H9BrO2S

Molecular Weight

225.11 g/mol

IUPAC Name

6-bromo-2λ6-thiaspiro[3.3]heptane 2,2-dioxide

InChI

InChI=1S/C6H9BrO2S/c7-5-1-6(2-5)3-10(8,9)4-6/h5H,1-4H2

InChI Key

LCOBVZQIABGNFN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CS(=O)(=O)C2)Br

Origin of Product

United States

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